molecular formula C23H21FN2O6 B3885456 (E)-4-[[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl](4-methoxyphenethyl)amino]-4-oxo-2-butenoic acid

(E)-4-[[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl](4-methoxyphenethyl)amino]-4-oxo-2-butenoic acid

Cat. No.: B3885456
M. Wt: 440.4 g/mol
InChI Key: UAKISVCGHUHSEG-ZHACJKMWSA-N
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Description

(E)-4-[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxo-2-butenoic acid is a complex organic compound that features a combination of fluorophenyl, dioxotetrahydropyrrol, methoxyphenethyl, and butenoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxo-2-butenoic acid typically involves multi-step organic reactions. The process may start with the preparation of the 4-fluorophenyl and 4-methoxyphenethyl intermediates, followed by their coupling with the dioxotetrahydropyrrol and butenoic acid moieties under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products. Advanced purification techniques like chromatography and crystallization would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxo-2-butenoic acid can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, (E)-4-[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxo-2-butenoic acid could be explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties may offer advantages in specific applications, such as polymer synthesis or surface coatings.

Mechanism of Action

The mechanism of action of (E)-4-[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxo-2-butenoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-4-[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxo-2-butenoic acid include other fluorophenyl derivatives, dioxotetrahydropyrrol compounds, and methoxyphenethyl analogs. These compounds share structural features and may exhibit similar chemical and biological properties.

Uniqueness

What sets (E)-4-[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-ylamino]-4-oxo-2-butenoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-4-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-[2-(4-methoxyphenyl)ethyl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O6/c1-32-18-8-2-15(3-9-18)12-13-25(20(27)10-11-22(29)30)19-14-21(28)26(23(19)31)17-6-4-16(24)5-7-17/h2-11,19H,12-14H2,1H3,(H,29,30)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKISVCGHUHSEG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-[[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl](4-methoxyphenethyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 2
(E)-4-[[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl](4-methoxyphenethyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 3
(E)-4-[[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl](4-methoxyphenethyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 4
Reactant of Route 4
(E)-4-[[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl](4-methoxyphenethyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 5
Reactant of Route 5
(E)-4-[[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl](4-methoxyphenethyl)amino]-4-oxo-2-butenoic acid
Reactant of Route 6
Reactant of Route 6
(E)-4-[[1-(4-fluorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl](4-methoxyphenethyl)amino]-4-oxo-2-butenoic acid

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